molecular formula C10H14O3 B7827706 Methyl 8-oxobicyclo[3.2.1]octane-3-carboxylate CAS No. 95685-34-0

Methyl 8-oxobicyclo[3.2.1]octane-3-carboxylate

Cat. No.: B7827706
CAS No.: 95685-34-0
M. Wt: 182.22 g/mol
InChI Key: WMZCFOIZQHYOKP-UHFFFAOYSA-N
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Description

Methyl 8-oxobicyclo[3.2.1]octane-3-carboxylate: is a chemical compound with the molecular formula C10H14O3. It is a derivative of bicyclo[3.2.1]octane, featuring a ketone group at the 8-position and a carboxylate ester group at the 3-position. This compound is of interest in various scientific research applications due to its unique structure and reactivity.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with bicyclo[3.2.1]octane or its derivatives.

  • Oxidation: The key step involves the oxidation of the corresponding alcohol or alkene to introduce the ketone group at the 8-position.

  • Esterification: The carboxylic acid group is then esterified with methanol to form the methyl ester.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is often synthesized using a batch process, where the reaction conditions (temperature, pressure, catalysts) are carefully controlled to optimize yield and purity.

  • Continuous Process: Some industrial processes may employ a continuous flow system to enhance production efficiency and scalability.

Types of Reactions:

  • Oxidation: this compound can undergo further oxidation to form carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, forming alcohols.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, and other oxidized derivatives.

  • Reduction Products: Alcohols.

  • Substitution Products: Amides, esters, and other substituted derivatives.

Scientific Research Applications

Chemistry: Methyl 8-oxobicyclo[3.2.1]octane-3-carboxylate is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures. Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and modulation of biological pathways. Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents. Industry: The compound is utilized in the production of specialty chemicals and materials, leveraging its unique chemical properties.

Mechanism of Action

The mechanism by which Methyl 8-oxobicyclo[3.2.1]octane-3-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The exact pathways involved can vary, but often include interactions with key signaling molecules and metabolic processes.

Comparison with Similar Compounds

  • Bicyclo[3.2.1]octane-3-carboxylic acid: Lacks the methyl ester group.

  • Methyl 8-oxobicyclo[3.2.1]octane-3-carboxylate (isomer): Different isomer with a different arrangement of atoms.

  • Methyl bicyclo[3.2.1]octane-3-carboxylate: Similar structure but without the ketone group.

Uniqueness: Methyl 8-oxobicyclo[32

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts, showcasing its versatility and potential for future research and applications.

Biological Activity

Methyl 8-oxobicyclo[3.2.1]octane-3-carboxylate is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis methods, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a ketone group at the 8-position and an ester functional group at the 3-position of the bicyclic structure. The molecular formula is C11_{11}H14_{14}O3_{3}, indicating a complex arrangement conducive to various biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity , particularly as an inhibitor of monoamine transporters, which are crucial in regulating neurotransmitter levels in the brain. This property positions it as a potential candidate for treating neuropsychiatric disorders such as depression and anxiety .

The mechanism of action involves the interaction of this compound with various neurotransmitter transporters, particularly dopamine (DAT) and serotonin transporters (SERT). Modifications to its bicyclic structure can significantly influence its binding affinity and selectivity towards these transporters .

Case Studies

  • Binding Affinity Studies :
    • A study demonstrated that derivatives of this compound showed effective binding to DAT and SERT, with selectivity ratios indicating potential for targeted therapies .
    • Among synthesized compounds, those with specific structural modifications exhibited enhanced binding profiles, suggesting a structure-activity relationship (SAR) that can guide future drug design .
  • Antibacterial Activity :
    • Although primarily focused on neuropharmacology, some derivatives have been evaluated for antibacterial properties against Gram-positive and Gram-negative bacteria, showing promising results .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Diels-Alder Reaction : A diene reacts with a dienophile to form the bicyclic structure.
  • Oxidation : The ketone group can be introduced through oxidation reactions.
  • Esterification : The carboxylic acid is converted to an ester using methanol .

Synthetic Routes

StepReaction TypeKey Reagents
1Diels-AlderDiene, Dienophile
2OxidationPotassium permanganate
3EsterificationMethanol

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other bicyclic compounds but differs in its functional groups, influencing its biological activity.

Compound NameStructural FeaturesBiological Activity
Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octaneContains nitrogen; similar bicyclic structurePotential monoamine transporter inhibitors
2-CarbomethoxytropinoneRelated tropane structure; different functional groupsKnown for analgesic properties
8-Azabicyclo[3.2.1]octanesNitrogen-containing variants; diverse functionalizationInvestigated for various pharmacological activities

Properties

IUPAC Name

methyl 8-oxobicyclo[3.2.1]octane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-13-10(12)8-4-6-2-3-7(5-8)9(6)11/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMZCFOIZQHYOKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2CCC(C1)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95685-34-0
Record name methyl 8-oxobicyclo[3.2.1]octane-3-carboxylate
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